molecular formula C11H14ClNO3S B14115138 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride

Katalognummer: B14115138
Molekulargewicht: 275.75 g/mol
InChI-Schlüssel: OHXZQFGZNSBRGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is an organosulfur compound with the molecular formula C11H14ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring a diethylamino carbonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with diethylamine and a carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus pentachloride and phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Benzenesulfonic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(Diethylamino)carbonyl]benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Diethylamino)carbonyl]benzenesulfonyl chloride is unique due to the presence of the diethylamino carbonyl group, which imparts different reactivity and properties compared to simpler sulfonyl chlorides. This makes it valuable in specific synthetic and research applications.

Eigenschaften

Molekularformel

C11H14ClNO3S

Molekulargewicht

275.75 g/mol

IUPAC-Name

3-(diethylcarbamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)17(12,15)16/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

OHXZQFGZNSBRGH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.